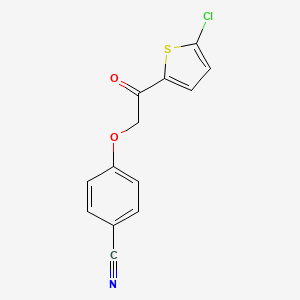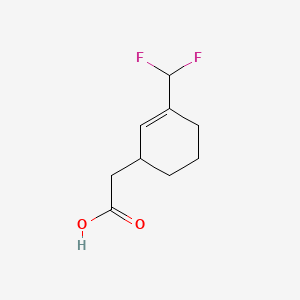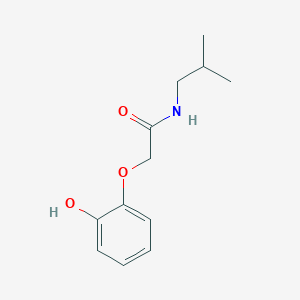
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is an organic compound that features a benzonitrile group linked to a thiophene ring through an oxoethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and 4-hydroxybenzonitrile.
Esterification: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is esterified with an alcohol to form an ester intermediate.
Oxidation: The ester is then oxidized to form the corresponding oxo compound.
Etherification: The oxo compound undergoes etherification with 4-hydroxybenzonitrile to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-thienylboronic acid: Another thiophene derivative with similar structural features.
4-[(5-chlorothiophen-2-yl)methoxy]benzonitrile: A compound with a similar core structure but different functional groups.
Uniqueness
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxoethoxy bridge and nitrile group make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H8ClNO2S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
4-[2-(5-chlorothiophen-2-yl)-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C13H8ClNO2S/c14-13-6-5-12(18-13)11(16)8-17-10-3-1-9(7-15)2-4-10/h1-6H,8H2 |
Clave InChI |
VWDCIIWLUVRLBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OCC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)








![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)


![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)
